

SU5402: In Vitro Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	SU 5402 (GMP)	
Cat. No.:	B1684518	Get Quote

For Researchers, Scientists, and Drug Development Professionals

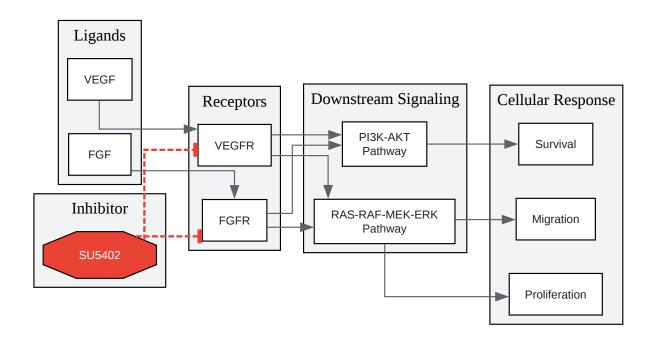
Introduction

SU5402 is a potent, cell-permeable, and selective small molecule inhibitor of receptor tyrosine kinases (RTKs).[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR), with a lesser affinity for Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[2][3][4] With IC50 values in the nanomolar range for VEGFR2 and FGFR1, SU5402 is a critical tool for investigating signaling pathways involved in angiogenesis, cell proliferation, differentiation, and survival.[2] Its anti-proliferative and anti-angiogenic properties make it a subject of interest in cancer research and developmental biology.

Mechanism of Action

SU5402 exerts its inhibitory effects by competing with ATP for the binding site on the catalytic domain of the receptor tyrosine kinase. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades. The primary pathways affected are the RAS-MAPK/ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration. By inhibiting FGFR and VEGFR, SU5402 can induce cell cycle arrest, typically at the G0/G1 phase, and promote apoptosis.





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Caption: SU5402 inhibits FGFR and VEGFR signaling pathways.

Quantitative Data Summary

The optimal working concentration of SU5402 is highly dependent on the cell type, the specific receptor being targeted, and the assay being performed. The following tables summarize reported IC50 values and effective concentrations from various in vitro studies.

Table 1: IC50 Values for Receptor Tyrosine Kinases (Cell-Free Assays)

Target	IC50 Value	Reference
VEGFR2 (KDR/Flk-1)	20 nM	
FGFR1	30 nM	
PDGFRβ	510 nM	_
EGFR	>100 µM	-



Table 2: Effective Concentrations in Cell-Based Assays

Cell Line(s)	Assay Type	Target/Stimula nt	Effective Concentration (IC50)	Reference
HUVEC or NIH3T3	Cell Proliferation	VEGF-induced	0.05 μΜ	
HUVEC or NIH3T3	Cell Proliferation	FGF-induced	2.8 μΜ	
NIH3T3	FGFR1 Autophosphoryla tion	Acidic FGF- stimulated	10 μΜ	
FTC-133	PKM2 and LDHA Phosphorylation	-	20 μΜ	_
Rat Chondrosarcoma (RCS)	Rescue from FGF2-mediated growth arrest	FGF2	5 μΜ	
Non-Small Cell Lung Cancer (NSCLC)	Cell Proliferation	1% FCS	Dose-dependent inhibition	
Urothelial Carcinoma (UC)	Cell Proliferation/Viab ility	-	Micromolar range (higher than PD173074)	_
Human Renal Proximal Tubule Progenitor (HRTPT)	Cell Growth	-	5 μM (effective inhibition)	_

Application Notes Stock Solution Preparation



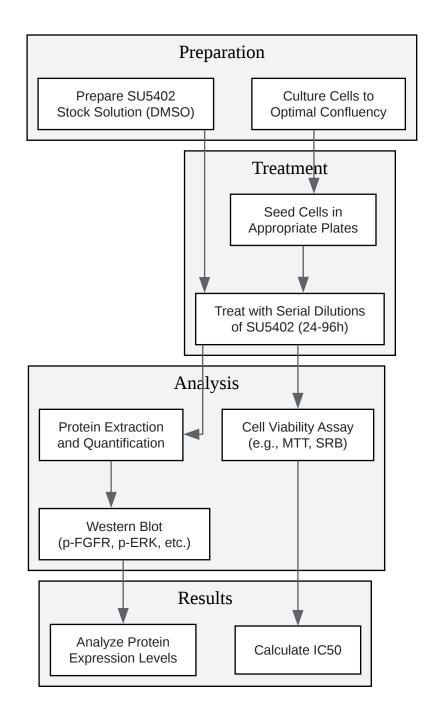
- Solubility: SU5402 is soluble in DMSO up to 100 mM. It is sparingly soluble in aqueous solutions.
- Preparation: To prepare a 10 mM stock solution, dissolve 2.96 mg of SU5402 (MW: 296.32 g/mol) in 1 mL of fresh, high-quality DMSO.
- Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
 The product can be sensitive to air and light.

Recommended Working Concentrations

- General Range: The optimal concentration can range from low nanomolar to micromolar concentrations. A dose-response experiment is crucial for each new cell line and experimental setup.
- Kinase Inhibition: For direct inhibition in cell-free kinase assays, concentrations in the low nanomolar range (20-50 nM) are effective for VEGFR2 and FGFR1.
- Cell-Based Assays: For cell culture experiments, a starting range of 1 μ M to 20 μ M is recommended. In many cell lines, effects on proliferation and signaling are observed within this range.
- Stem Cell Applications: In protocols for maintaining embryonic stem cell pluripotency or directing differentiation, SU5402 is often used at concentrations between 2 μM and 10 μM.

Experimental Protocols





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